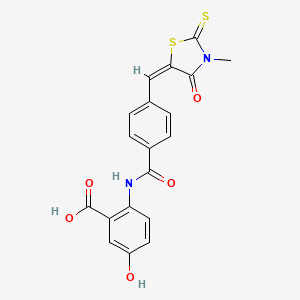
(E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 358.41 g/mol
- Solubility: The solubility profile is crucial for its bioavailability, particularly in aqueous environments.
Antimicrobial Activity
Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications in the thiazolidin core enhance antibacterial activity, particularly against resistant strains .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been explored through various in vivo models. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests that this compound may inhibit pro-inflammatory cytokines, thereby alleviating inflammation .
Analgesic Effects
Analgesic properties were assessed using the hot plate test and acetic acid-induced writhing test. Results indicated that the compound significantly reduced pain responses, suggesting central and peripheral analgesic activities. The effective doses ranged from 20 to 50 mg/kg, demonstrating a dose-dependent response .
The biological activity of this compound is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies have shown a strong binding affinity to COX receptors, indicating potential as a non-steroidal anti-inflammatory drug (NSAID). This mechanism could explain its analgesic and anti-inflammatory effects observed in experimental models .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Antimicrobial Study | Evaluated against various bacterial strains | Effective against resistant strains; potential for development as an antibacterial agent |
| Anti-inflammatory Assessment | Reduced edema in rat models | Supports use in treating inflammatory conditions |
| Analgesic Testing | Significant pain reduction in animal models | Indicates potential as an analgesic agent |
Properties
IUPAC Name |
5-hydroxy-2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-17(24)15(28-19(21)27)8-10-2-4-11(5-3-10)16(23)20-14-7-6-12(22)9-13(14)18(25)26/h2-9,22H,1H3,(H,20,23)(H,25,26)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBGYANDXUOGZ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














